

# Application Notes and Protocols: Experimental Design for Glovadalen Clinical Trials

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## Compound of Interest

Compound Name: *Glovadalen*

Cat. No.: *B15620572*

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## Introduction

**Glovadalen** is a novel, orally bioavailable, potent, and selective small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) with a specific mutation at L858R. Activating mutations in the EGFR gene are key drivers in a subset of Non-Small Cell Lung Cancer (NSCLC), leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[1][2][3] **Glovadalen** is designed to specifically target the ATP-binding pocket of the EGFR L858R mutant kinase, thereby inhibiting its activity and downstream signaling. These application notes provide a comprehensive overview of the proposed preclinical and clinical development plan for **Glovadalen**, including detailed protocols for pivotal clinical trials.

## Mechanism of Action and Preclinical Rationale

**Glovadalen** has demonstrated high preclinical activity. Preclinical evaluation of tyrosine kinase inhibitors involves confirming target inhibition, evaluating functional activity, and assessing therapeutic efficacy in vivo.[4][5][6]

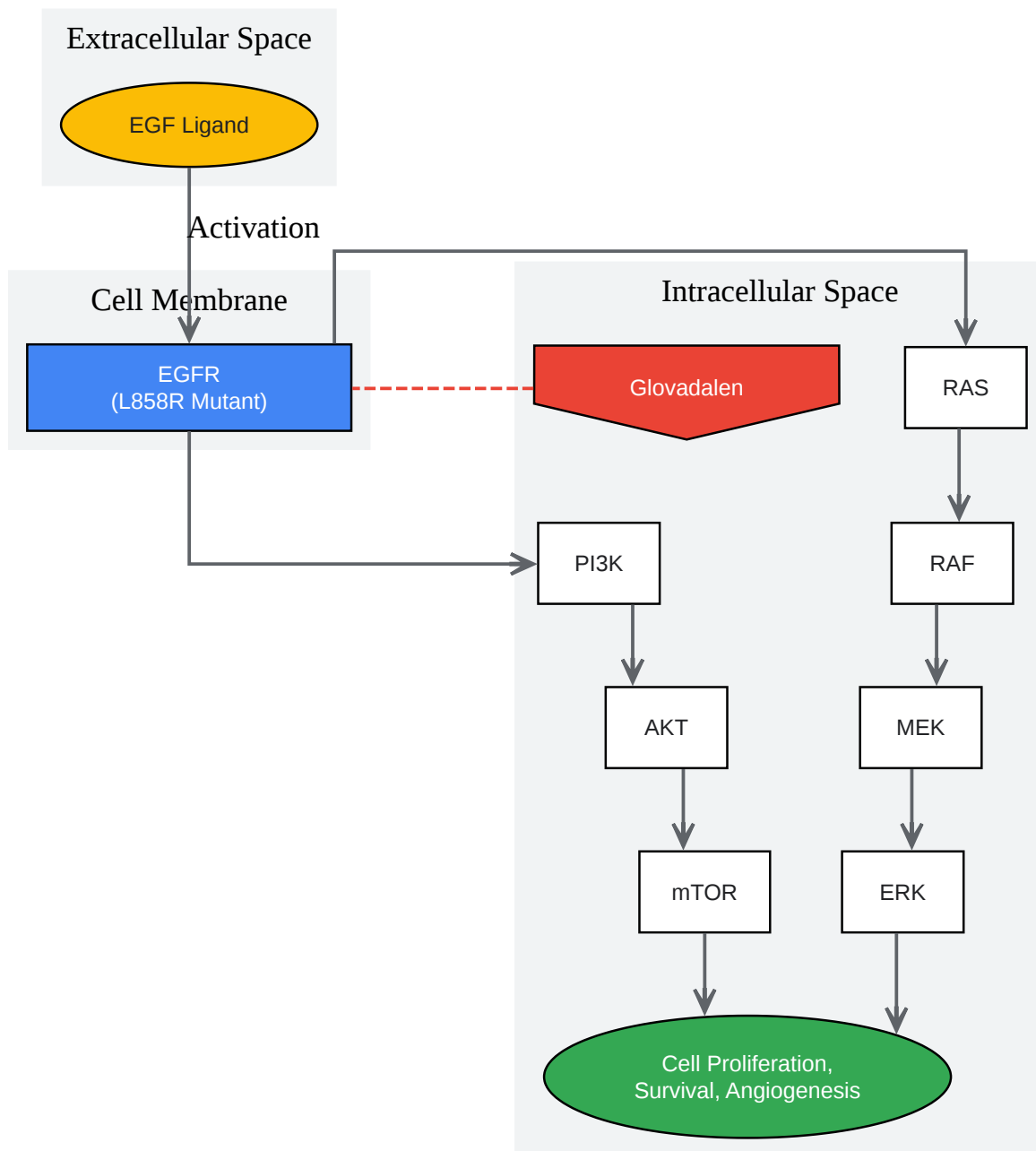
## Preclinical Data Summary

Parameter	Result	Description
Target Potency (IC50)	0.8 nM	In vitro kinase assay against EGFR L858R mutant protein.
Selectivity	>1,000-fold vs. wild-type EGFR	Demonstrates high selectivity for the mutant form, potentially reducing off-target toxicities.
Cellular Activity (EC50)	5.2 nM	Inhibition of proliferation in NCI-H1975 (EGFR L858R/T790M) human NSCLC cell line.
In Vivo Efficacy	>70% tumor growth inhibition	In a patient-derived xenograft (PDX) mouse model of EGFR L858R-mutant NSCLC at a well-tolerated oral dose.

## Signaling Pathway

The EGFR signaling cascade plays a crucial role in cell growth and proliferation.<sup>[7]</sup> Upon activation by its ligand, EGFR dimerizes and autophosphorylates, initiating downstream pathways like MAPK and PI3K/Akt, which are critical for tumorigenesis in NSCLC.<sup>[1][2][3]</sup>

**Glovadalen's** mechanism is to block this initial phosphorylation event in EGFR L858R mutant receptors.



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**Figure 1: Glovadalen's Inhibition of the EGFR Signaling Pathway.**

## Phase I Clinical Trial Protocol

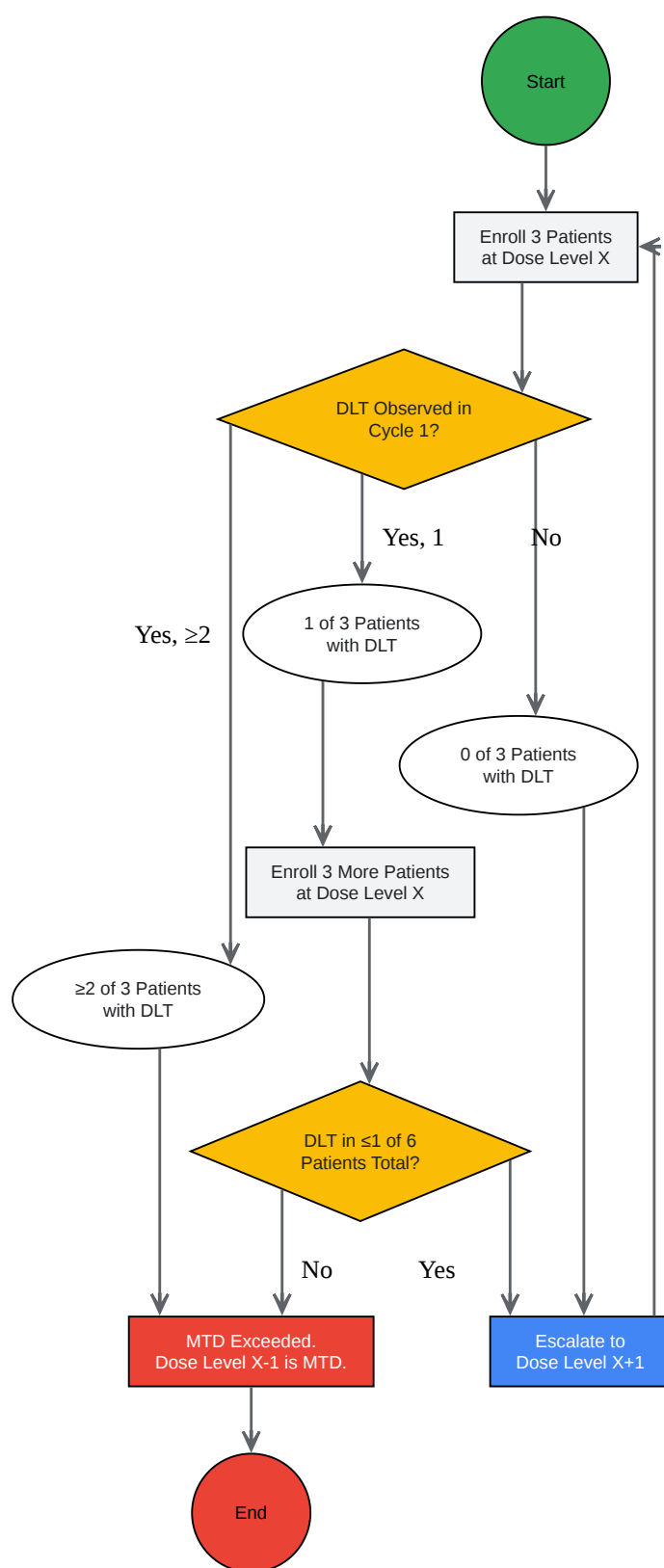
Title: A Phase I, Open-Label, Dose-Escalation Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Preliminary Anti-Tumor Activity of **Glovadalen** in Patients with Advanced Solid Tumors.

## Objectives

- Primary: To determine the Maximum Tolerated Dose (MTD) and/or Recommended Phase II Dose (RP2D) of **Glovadalen**.[\[8\]](#)
- Secondary:
  - To characterize the safety and tolerability profile of **Glovadalen**.
  - To describe the pharmacokinetics (PK) of **Glovadalen**.
  - To assess the preliminary anti-tumor activity of **Glovadalen**.

## Study Design

This will be a standard 3+3 dose-escalation design.[\[9\]](#)[\[10\]](#) This design is simple to implement and is a widely used method in first-in-human oncology trials.[\[11\]](#)[\[12\]](#)[\[13\]](#) Patients will be enrolled in cohorts of three, with dose escalation proceeding in the absence of dose-limiting toxicities (DLTs).



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**Figure 2:** Phase I 3+3 Dose-Escalation Workflow.

## Patient Population

- Inclusion Criteria:
  - Age  $\geq$  18 years.
  - Histologically confirmed advanced or metastatic solid tumor refractory to standard therapy.
  - Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.
  - Adequate organ function.
- Expansion Cohort: Patients with confirmed EGFR L858R-mutant NSCLC.

## Methodology

- Dose Escalation:
  - Starting Dose: 50 mg once daily (QD), based on preclinical toxicology data.
  - Dose Levels: 50, 100, 200, 400, 600 mg QD.
  - DLT Period: First 28-day cycle.
- Safety Monitoring: Adverse events will be graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) v5.0.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Pharmacokinetic (PK) Sampling: Serial blood samples will be collected at specified time points on Day 1 and Day 28 of Cycle 1 to determine C<sub>max</sub>, T<sub>max</sub>, AUC, and half-life.
- Tumor Assessment: Tumor response will be assessed every 8 weeks using Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

### Phase I Data Summary Table

Dose Level	Cohort Size (n)	DLTs Observed	Action
50 mg QD	3	0	Escalate
100 mg QD	3	0	Escalate
200 mg QD	3	1	Expand Cohort
200 mg QD	3 (expanded)	0	Escalate
400 mg QD	3	2	MTD Exceeded
RP2D	-	-	200 mg QD

## Phase II Clinical Trial Protocol

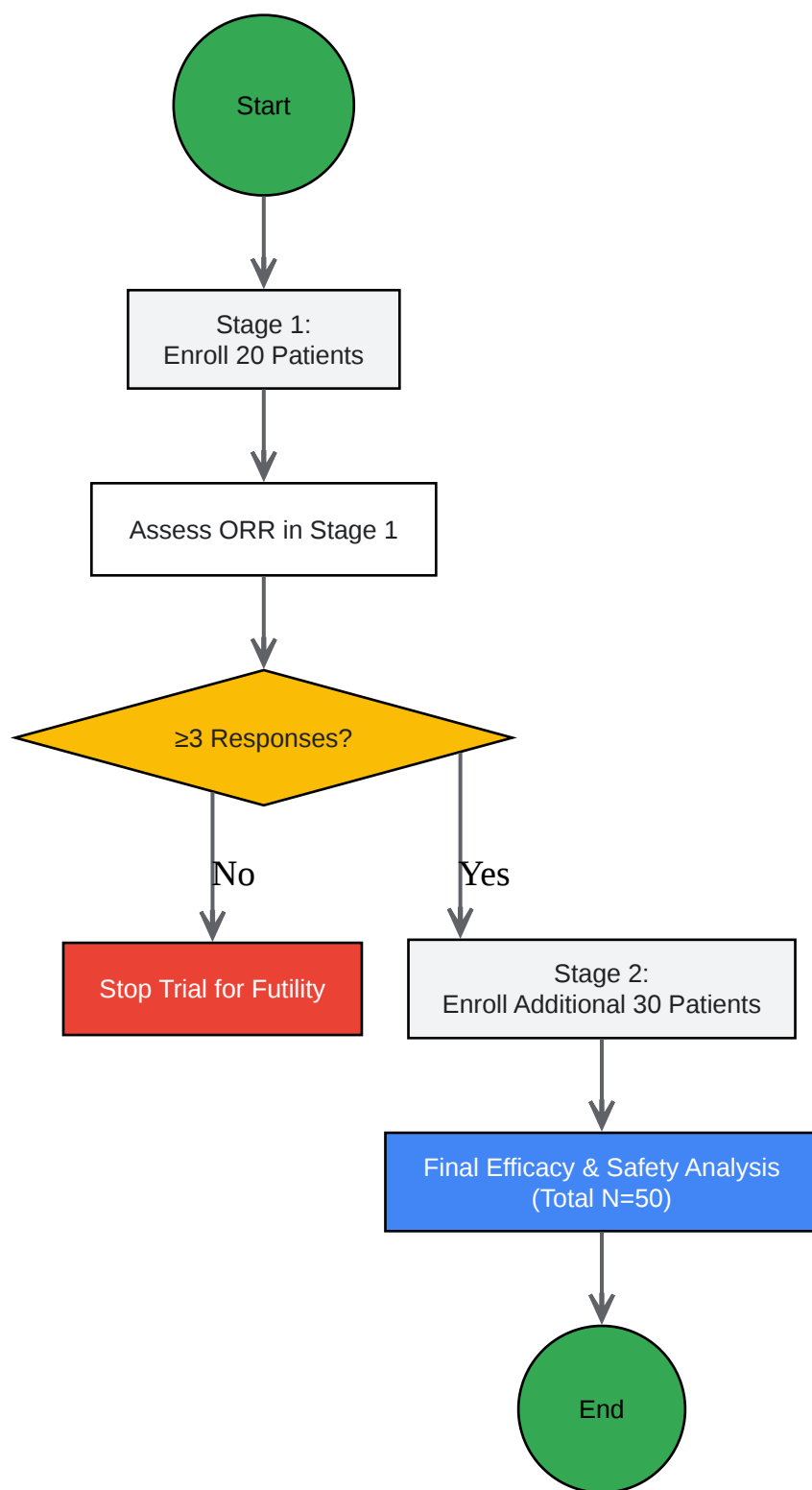
Title: A Phase II, Single-Arm, Open-Label Study to Evaluate the Efficacy and Safety of **Glovadalen** in Patients with Previously Treated, Advanced or Metastatic Non-Small Cell Lung Cancer Harboring an EGFR L858R Mutation.

### Objectives

- Primary: To evaluate the Objective Response Rate (ORR) of **Glovadalen** as per RECIST 1.1.
- Secondary:
  - To assess the Duration of Response (DoR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).
  - To further characterize the safety profile of **Glovadalen**.

### Study Design

This will be a single-arm, two-stage study design to efficiently assess for a signal of efficacy. [\[23\]](#)



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**Figure 3:** Phase II Two-Stage Study Workflow.



## Patient Population

- Inclusion Criteria:
  - Histologically confirmed advanced or metastatic NSCLC with a documented EGFR L858R mutation.
  - Progression on at least one prior line of systemic therapy.
  - Measurable disease as defined by RECIST 1.1.[19][21]
  - ECOG performance status of 0-1.

## Methodology

- Treatment: **Glovadalen** will be administered orally at the RP2D (200 mg QD).
- Tumor Assessment: Radiographic tumor assessments (CT/MRI) will be performed at baseline and every 6 weeks thereafter.[20]
- Efficacy Endpoints:
  - ORR: Percentage of patients with a complete response (CR) or partial response (PR).[24]
  - PFS: Time from enrollment to disease progression or death.
- Safety Monitoring: Continuous monitoring and grading of adverse events using CTCAE v5.0.[15][16]

Phase II Efficacy Endpoints (Hypothetical)

Endpoint	Value	95% Confidence Interval
Objective Response Rate (ORR)	62%	47% - 75%
Disease Control Rate (DCR)	88%	76% - 95%
Median Duration of Response	11.2 months	8.9 - 14.1 months
Median Progression-Free Survival	9.8 months	7.5 - 12.4 months

## Phase III Clinical Trial Protocol

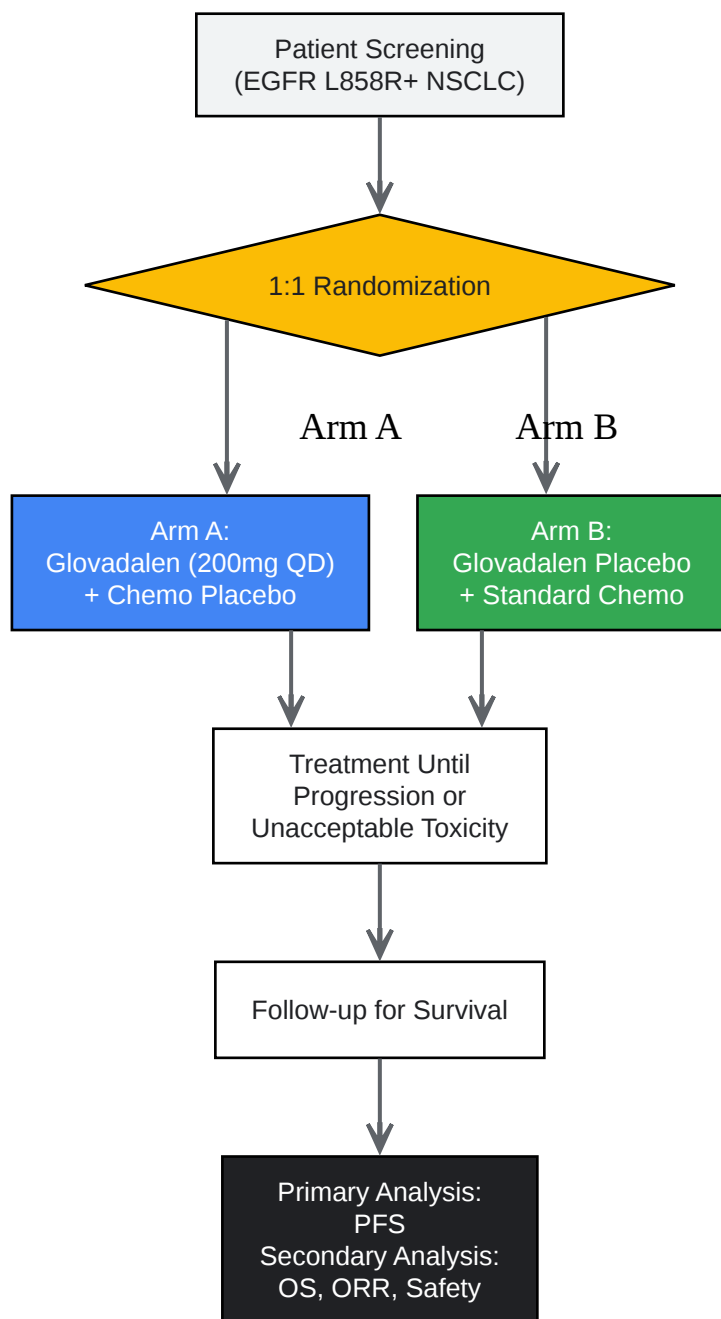
Title: A Randomized, Double-Blind, Placebo-Controlled, Phase III Study of **Glovadalen** versus Standard of Care Chemotherapy in the First-Line Treatment of Patients with Advanced or Metastatic Non-Small Cell Lung Cancer Harboring an EGFR L858R Mutation.

## Objectives

- Primary: To compare the Progression-Free Survival (PFS) of patients treated with **Glovadalen** versus standard platinum-doublet chemotherapy.[\[25\]](#)[\[26\]](#)[\[27\]](#)
- Secondary:
  - To compare Overall Survival (OS), Objective Response Rate (ORR), and Duration of Response (DoR).
  - To evaluate the safety and tolerability of **Glovadalen** in the first-line setting.

## Study Design

A multicenter, randomized, double-blind, placebo-controlled trial. Patients will be randomized in a 1:1 ratio to receive either **Glovadalen** or standard chemotherapy.



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**Figure 4:** Phase III Randomized Controlled Trial Workflow.

## Patient Population

- Inclusion Criteria:
  - Previously untreated, histologically confirmed advanced or metastatic non-squamous NSCLC with a documented EGFR L858R mutation.

- Measurable disease per RECIST 1.1.
- ECOG performance status of 0-1.

## Methodology

- Randomization: Patients will be stratified by geographic region and smoking status.
- Treatment Arms:
  - Arm A: **Glovadalen** 200 mg QD orally + placebo for chemotherapy.
  - Arm B: Placebo for **Glovadalen** orally + standard platinum-based doublet chemotherapy (e.g., cisplatin/pemetrexed) for 4-6 cycles.
- Tumor Assessment: Imaging assessments will be conducted at baseline, every 6 weeks for the first 48 weeks, and every 12 weeks thereafter until disease progression.
- Statistical Analysis: The primary analysis of PFS will be performed using a log-rank test. A sample size of approximately 450 patients will provide 90% power to detect a hazard ratio of 0.65 for PFS.

### Phase III Key Endpoints (Hypothetical)

Endpoint	Glovadalen Arm (N=225)	Chemotherapy Arm (N=225)	Hazard Ratio (95% CI)	P-value
Median PFS	14.5 months	7.8 months	0.62 (0.48 - 0.79)	<0.001
Median OS	32.1 months	24.5 months	0.75 (0.59 - 0.95)	0.015
ORR	71%	45%	-	<0.001
Grade ≥3 AEs	35%	52%	-	0.002

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